molecular formula C13H16O4 B14846626 2-(Cyclohexyloxy)-6-hydroxybenzoic acid

2-(Cyclohexyloxy)-6-hydroxybenzoic acid

Cat. No.: B14846626
M. Wt: 236.26 g/mol
InChI Key: YGASAJMSHHFNNV-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-hydroxybenzoic acid is an organic compound with a unique structure that combines a cyclohexyl group with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 6-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent, such as sulfuric acid, to form the desired ester. The reaction typically requires heating under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of cyclohexyloxybenzoic acid derivatives.

    Reduction: Formation of cyclohexyloxybenzyl alcohol.

    Substitution: Formation of halogenated cyclohexyloxybenzoic acids.

Scientific Research Applications

2-(Cyclohexyloxy)-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)acetic acid
  • 6-Hydroxybenzoic acid
  • Cyclohexanol derivatives

Uniqueness

2-(Cyclohexyloxy)-6-hydroxybenzoic acid is unique due to its combination of a cyclohexyl group with a benzoic acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-cyclohexyloxy-6-hydroxybenzoic acid

InChI

InChI=1S/C13H16O4/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H,15,16)

InChI Key

YGASAJMSHHFNNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2C(=O)O)O

Origin of Product

United States

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